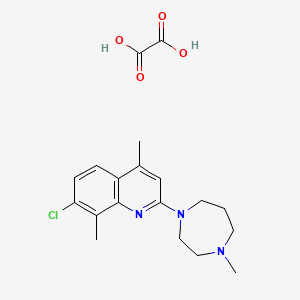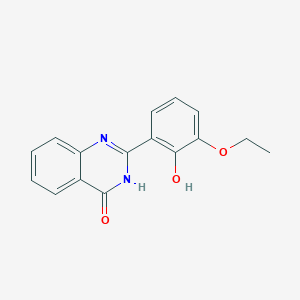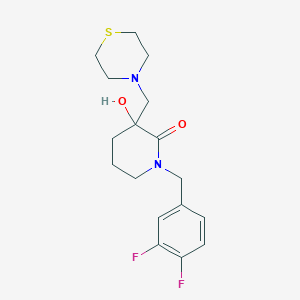
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid is a complex organic compound with a molecular formula of C17H22ClN3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes . The presence of the oxalic acid moiety enhances its solubility and reactivity, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves the reaction of 4,7-dichloroquinoline with 4-methyl-1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact, such as using eco-friendly solvents and catalysts .
化学反应分析
Types of Reactions
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with additional therapeutic uses.
Uniqueness
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination enhances its solubility, reactivity, and potential for forming coordination complexes, making it a versatile compound for various scientific and industrial applications .
属性
IUPAC Name |
7-chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3.C2H2O4/c1-12-11-16(21-8-4-7-20(3)9-10-21)19-17-13(2)15(18)6-5-14(12)17;3-1(4)2(5)6/h5-6,11H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUQSIHBSZACAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)Cl)N3CCCN(CC3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~-(3,5-dichlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6006802.png)
![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B6006817.png)
![1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6006824.png)
![[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate](/img/structure/B6006832.png)

![N-(4-FLUOROPHENYL)-4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B6006846.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![3-[(4-Methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6006873.png)

![2-[(3,4-Dichlorophenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
